

An In-depth Technical Guide to 5-Methylquinoxaline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Methylquinoxaline**

Cat. No.: **B1213170**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **5-methylquinoxaline**. The information is compiled to serve as a technical resource for professionals in research, development, and academia.

Introduction

5-Methylquinoxaline is an aromatic heterocyclic organic compound belonging to the quinoxaline class.^{[1][2]} Quinoxalines are characterized by a bicyclic structure composed of a benzene ring fused to a pyrazine ring.^{[1][2]} **5-Methylquinoxaline**, specifically, is a derivative where a methyl group is substituted at the C-5 position of the quinoxaline skeleton.^{[3][4]} It is recognized for its distinct nutty, roasted, and coffee-like aroma and is found naturally in roasted almonds and coffee.^[3] Beyond its role as a flavor and fragrance agent, it serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic light-emitting diodes (OLEDs).^{[5][6]} Recent studies have also highlighted its potential biological activities, including the induction of Uncoupling Protein 1 (UCP1), suggesting applications in metabolic research.^[7]

Chemical Structure and Identifiers

The structural identity of **5-methylquinoxaline** is defined by several key identifiers, which are crucial for database searches and regulatory documentation.

Identifier	Value	Source
IUPAC Name	5-methylquinoxaline	[4]
CAS Number	13708-12-8	[4] [8]
Molecular Formula	C ₉ H ₈ N ₂	[3] [7]
Molecular Weight	144.17 g/mol	[3] [7]
Canonical SMILES	CC1=C2C(=CC=C1)N=CC=N2	[4]
InChI	InChI=1S/C9H8N2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-6H,1H3	[4] [7]
InChIKey	CQLOYHZZZCWHSG-UHFFFAOYSA-N	[4] [7]

Physicochemical Properties

The physical and chemical properties of **5-methylquinoxaline** determine its behavior in various solvents and reaction conditions, which is vital for its application in synthesis and formulation.

Property	Value	Source
Appearance	Amber liquid or light yellow to orange powder/lump. [3]	[3]
Melting Point	20 - 21 °C	[4] [7]
Boiling Point	120 °C at 15 mmHg	[7] [9]
Density	1.125 g/mL at 25 °C	[7] [9]
Refractive Index (n _{20/D})	1.616 - 1.624	[4] [7]
logP	2.04	[4] [10]
Solubility	Freely soluble in water, organic solvents, and oils. [4] [6]	[4] [6]
Flash Point	> 110 °C (> 230 °F)	[11]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of **5-methylquinoxaline**. Key spectral data are available from various public and commercial databases.

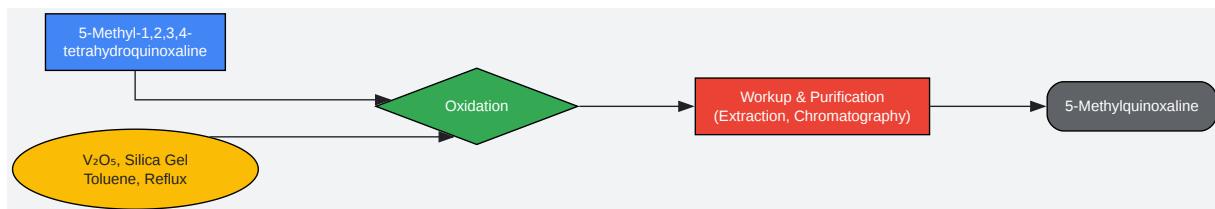
Spectroscopy Type	Data Highlights	Source
¹ H NMR	Spectra available from suppliers and databases like NMRShiftDB.	[4][12]
¹³ C NMR	Spectral data are available for structural confirmation.	[3][12]
Mass Spectrometry (GC-MS)	m/z top peak: 144; 2nd highest: 90; 3rd highest: 143.	[4][13]
Infrared (IR) Spectroscopy	FTIR spectra are available from sources like SpectraBase and NIST.	[4][14]
Raman Spectroscopy	FT-Raman spectra have been recorded and are available.	[4]

Experimental Protocols

Synthesis of 5-Methylquinoxaline

A common laboratory-scale synthesis of **5-methylquinoxaline** involves the oxidation of a reduced precursor, 5-methyl-1,2,3,4-tetrahydroquinoxaline.[15]

Objective: To synthesize **5-methylquinoxaline** via oxidation.

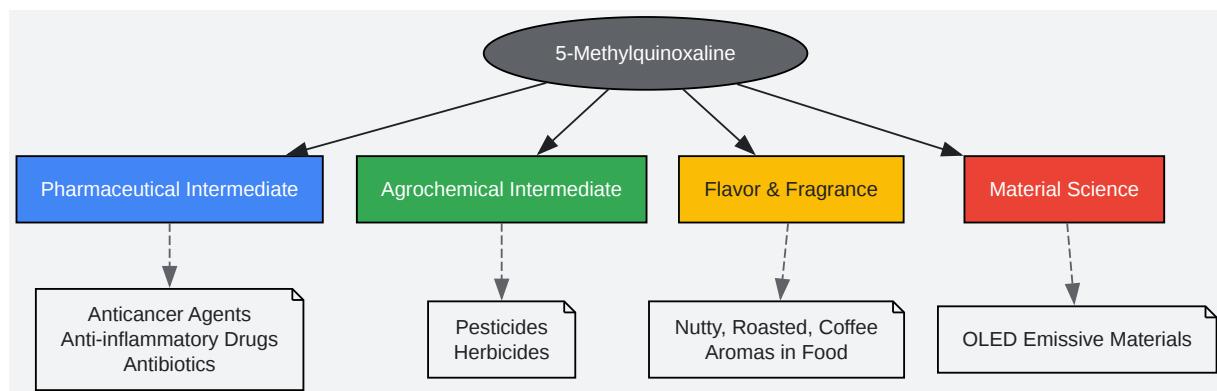

Materials:

- 5-Methyl-1,2,3,4-tetrahydroquinoxaline (starting material)
- Vanadium(V) oxide (V₂O₅) (oxidizing agent)
- Silica gel
- Toluene (solvent)
- Ethyl acetate (EtOAc) (for extraction)

- Deionized water

Procedure:

- A mixture of 5-methyl-1,2,3,4-tetrahydroquinoxaline (0.66 mmol), V₂O₅ (1.60 mmol), and silica gel (500 mg) is prepared in toluene (5 mL).[15]
- The reaction mixture is heated to reflux. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[3][15]
- Upon completion, the mixture is cooled to room temperature.[3]
- The reaction is quenched with deionized water.[3]
- The product is isolated by filtering the mixture and extracting the filtrate with ethyl acetate.[3]
- The crude product is purified by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether as the mobile phase, to yield **5-methylquinoxaline** as a yellow liquid.[3][15]
- Product identity is confirmed by comparing its ¹H NMR and ¹³C NMR spectra with literature values.[3]


[Click to download full resolution via product page](#)

Synthesis workflow for **5-methylquinoxaline**.

Applications and Biological Relevance

5-Methylquinoxaline is a compound with diverse applications, ranging from consumer products to high-tech materials and pharmaceutical research.

- Flavor and Fragrance: It is used as a flavoring agent in food products to impart nutty, roasted, and coffee-like notes.[1][3] It has been identified in foods like roasted almonds and coffee.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and raised no safety concerns at current intake levels when used as a flavoring agent.[4]
- Synthetic Intermediate: The compound is a valuable building block in organic synthesis. It has been utilized as a precursor for:
 - Pharmaceuticals: Including potential anti-cancer, anti-inflammatory, and anti-bacterial agents.[5] Quinoxaline derivatives are known to exhibit a wide range of biological activities.[15][16]
 - Agrochemicals: It serves as a starting material for insecticides and herbicides.[5]
 - Material Science: It is used in the synthesis of materials for applications such as organic light-emitting diodes (OLEDs).[6]
- Biological Activity: A recent study identified **5-methylquinoxaline** as a novel compound that induces Uncoupling Protein 1 (UCP1).[7] This suggests a potential role in studying metabolic pathways and developing treatments for obesity.[7]

[Click to download full resolution via product page](#)**Applications of 5-methylquinoxaline.**

Safety and Handling

According to its Safety Data Sheet (SDS), **5-methylquinoxaline** is classified as a skin and eye irritant and may cause respiratory irritation.[9][17] Standard laboratory safety precautions should be followed, including:

- Handling in a well-ventilated area or outdoors.[17]
- Wearing protective gloves, clothing, and eye/face protection.[17]
- Avoiding breathing dust, fumes, gas, mist, vapors, or spray.[17]
- It is incompatible with strong oxidizing agents, strong acids, and strong bases.[17]
- Store in a class 10 combustible liquids area.[9]

Conclusion

5-Methylquinoxaline is a multifaceted compound with significant relevance in both industrial and academic settings. Its well-defined chemical structure and properties make it a reliable component in flavor chemistry and a versatile building block in the synthesis of complex molecules. For researchers and drug development professionals, its scaffold presents a promising starting point for discovering novel bioactive compounds, particularly in the areas of metabolic disease and anti-infective or anti-cancer therapies. Continued research into its synthetic routes and biological mechanisms will further unlock its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Showing Compound 5-Methylquinoxaline (FDB011188) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for 5-Methylquinoxaline (HMDB0033178) [hmdb.ca]
- 3. 5-METHYLQUINOXALINE | 13708-12-8 [chemicalbook.com]
- 4. 5-Methylquinoxaline | C9H8N2 | CID 61670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinfo.com [nbinfo.com]
- 6. scent.vn [scent.vn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Quinoxaline, 5-methyl- [webbook.nist.gov]
- 9. 5-甲基喹喔啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 5-Methylquinoxaline | SIELC Technologies [sielc.com]
- 11. 5-methyl quinoxaline, 13708-12-8 [thegoodsentscompany.com]
- 12. 5-METHYLQUINOXALINE(13708-12-8) 1H NMR [m.chemicalbook.com]
- 13. Quinoxaline, 5-methyl- [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Methylquinoxaline: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1213170#5-methylquinoxaline-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com